1,4-Diacetylpiperazine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diacetylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKKVPJPRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337231 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-05-2 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetyl-2,5-piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Significance of the Diketopiperazine Scaffold

An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: Core Properties and Applications

This guide provides an in-depth exploration of this compound, a key chemical intermediate and a derivative of the significant diketopiperazine (DKP) scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, the rationale behind its synthesis and handling, and its potential in modern chemical research.

Diketopiperazines (DKPs) are cyclic dipeptides that represent a class of "privileged structures" in medicinal chemistry.[1] This designation arises from their frequent appearance in a vast array of bioactive natural products isolated from fungi, bacteria, and marine organisms.[1][2] The DKP framework offers a conformationally constrained, nearly planar ring system that serves as a rigid and predictable backbone for molecular design.[1] This structural rigidity, combined with high proteolytic stability, makes DKPs highly attractive scaffolds for developing peptide-based therapeutics with improved pharmacokinetic profiles.[1] this compound, as a functionalized derivative, serves as a versatile building block for accessing the chemical diversity inherent in this important molecular class.

Core Physicochemical Properties

This compound, also known by synonyms such as N,N'-Diacetylglycine anhydride and 1,4-Diacetyl-2,5-Diketopiperazine, is a stable, crystalline solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, reaction setup, and purification.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| CAS Number | 3027-05-2 | [3][5][6] |

| Molecular Formula | C₈H₁₀N₂O₄ | [3][4][6] |

| Molecular Weight | 198.18 g/mol | [4][6] |

| Appearance | White to light yellow/orange crystalline powder | [3] |

| Melting Point | 99-100 °C | [3][5] |

| Boiling Point | 424.4 ± 38.0 °C (Predicted) | [3][5] |

| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | -1.74 ± 0.20 (Predicted) | [3] |

| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N | [7][8] |

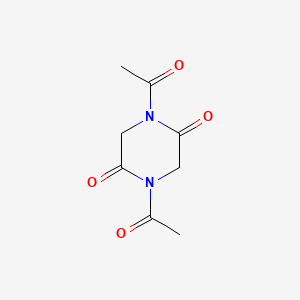

The structure features a central six-membered piperazine-2,5-dione ring, which is the cyclic form of a dipeptide (glycylglycine).[3][5] The nitrogen atoms of the amide bonds are acylated with acetyl groups. This N-acetylation is a critical feature; it removes the amide protons, rendering the molecule incapable of acting as a hydrogen bond donor and significantly altering its chemical reactivity compared to the parent piperazinedione ring.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and common synthesis of this compound involves the acylation and simultaneous cyclization of glycylglycine using acetic anhydride.[3][5] This method is efficient and leverages readily available starting materials.

Causality of Experimental Design:

The choice of acetic anhydride is twofold: it serves as both the acetylating agent for the terminal amine and the two internal amide nitrogens, and as a powerful dehydrating agent that drives the final intramolecular cyclization to form the diketopiperazine ring. The application of heat is necessary to overcome the activation energy for both the acylation of the less reactive amide nitrogens and the cyclization-dehydration step.

Experimental Protocol: Synthesis via Acylation of Glycylglycine

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glycylglycine (1.0 eq) in acetic anhydride (5-10 eq). Note: A moderate excess of acetic anhydride is used to act as both reagent and solvent.

-

Heating : Heat the reaction mixture to 120-130 °C with vigorous stirring.[3] The solid should gradually dissolve as it reacts.

-

Reaction Monitoring : Maintain the reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, carefully quenching them with methanol (to destroy excess acetic anhydride), and spotting on a silica plate.

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the product and quench the remaining acetic anhydride.

-

Isolation : Collect the precipitated white or off-white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol or diethyl ether to facilitate drying.

-

Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Caption: General workflow for the synthesis and purification.

Spectroscopic and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the molecule's symmetry, the proton NMR spectrum is simple. One would expect two singlets. One singlet corresponds to the six equivalent protons of the two acetyl groups (CH₃). The other singlet corresponds to the four equivalent methylene protons (CH₂) of the piperazine ring.

-

¹³C NMR : The carbon NMR spectrum would show three distinct signals: one for the methyl carbons of the acetyl groups, one for the methylene carbons of the ring, and one for the carbonyl carbons (both amide and acetyl carbonyls may overlap or be very close). Spectroscopic data for various substituted 1,4-di-piperazine-2,5-diones have been reported, confirming these general features.[9][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl stretching vibrations. One would expect to see two distinct C=O stretching bands. The amide carbonyls within the ring will have a different frequency from the acetyl carbonyls. Typically, cyclic diamide carbonyls appear at a higher wavenumber (e.g., ~1700 cm⁻¹) compared to the acetyl carbonyls. The absence of N-H stretching bands (typically ~3200-3400 cm⁻¹) is a key indicator of successful N-acetylation.[6]

-

Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 198 or 199, respectively.[6] Fragmentation patterns would likely involve the loss of acetyl groups or ketene (CH₂=C=O).

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate in organic and medicinal chemistry.[3][5]

-

Intermediate for Unnatural Amino Acids : The methylene protons on the piperazine ring are activated by the adjacent carbonyl groups. This allows for deprotonation with a suitable base, followed by alkylation. Subsequent hydrolysis of the ring and the acetyl groups can yield novel α-amino acids. For example, it has been used as a precursor in the synthesis of DL-neopentylglycine derivatives.[3][5]

-

Precursor for Substituted Diketopiperazines : While the N-acetyl groups are relatively stable, they can be selectively removed under certain conditions, allowing for subsequent N-alkylation or N-arylation to generate a library of 1,4-disubstituted piperazine-2,5-diones, which are of significant interest for their biological activities.[11]

-

Condensation Reactions : The activated methylene groups can also participate in condensation reactions with aldehydes and ketones, leading to the formation of exocyclic double bonds. This has been used to synthesize liquid-crystalline compounds by condensing this compound with dialkoxybenzaldehydes.[12]

Caption: Potential synthetic transformations of the title compound.

Safety, Handling, and Storage

From a safety perspective, this compound is classified as a harmful and irritant substance.

-

Hazards : It is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[6][7][8] The corresponding GHS pictogram is the exclamation mark (GHS07).[7][8]

-

Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Storage : The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[3][7] This precaution is taken to prevent potential hydrolysis from atmospheric moisture over long-term storage, ensuring the material's integrity.

Conclusion

This compound is more than a simple chemical; it is a gateway to the rich and biologically relevant world of diketopiperazines. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding its core properties—from its spectral signature to its reactivity and handling requirements—researchers can effectively leverage this compound to construct complex molecular architectures, explore new chemical space, and contribute to the development of novel therapeutics.

References

-

ChemBK. (2024, April 9). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from [Link]

-

PubChem. 1,4-Diacetyl-2,5-piperazinedione. Retrieved from [Link]

-

ResearchGate. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Retrieved from [Link]

-

National Institutes of Health (NIH). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Retrieved from [Link]

-

ResearchGate. A crystallographic and solid-state NMR study of 1,4-disubstituted 2,5-diketopiperazines. Retrieved from [Link]

-

Wikipedia. 2,5-Diketopiperazine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3027-05-2 [sigmaaldrich.com]

- 8. 1,4-Diacetyl-2,5-piperazinedione | 3027-05-2 [sigmaaldrich.com]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

what is 1,4-Diacetylpiperazine-2,5-dione

An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: A Versatile Synthetic Building Block

Introduction

This compound, also known as diacetylated glycylglycine, is a key chemical intermediate built upon the piperazine-2,5-dione heterocyclic system. This core structure, a cyclic dipeptide, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] The rigidity of the diketopiperazine (DKP) ring provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for interacting with biological targets.[2] Consequently, DKP derivatives have demonstrated a vast array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][3][4]

While this compound itself is not primarily known for its biological activity, its true value lies in its role as a stable, versatile, and readily accessible starting material. The N-acetyl groups significantly influence the reactivity of the ring's α-protons, transforming the molecule into a powerful precursor for the synthesis of complex, biologically active DKP derivatives.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, synthesis, characterization, and, most importantly, the synthetic applications of this compound, providing field-proven insights and methodologies for its use in chemical and pharmaceutical research.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of a starting material is critical for its effective use in synthesis. This section outlines the core physicochemical properties and the analytical methods required to verify the identity and purity of this compound.

Core Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are essential for reaction planning, safety considerations, and documentation.

| Property | Value | Reference(s) |

| CAS Number | 3027-05-2 | [5][6] |

| Molecular Formula | C₈H₁₀N₂O₄ | [5][6] |

| Molecular Weight | 198.18 g/mol | [5][6] |

| Appearance | White to light yellow/orange crystalline powder | [7] |

| Melting Point | 99-100 °C | [8] |

| Density | 1.375 g/cm³ | [8] |

| pKa (Predicted) | -1.74 ± 0.20 | [7] |

| Synonyms | 1,4-diacetyl-2,5-piperazinedione, Diacetylated glycylglycine | [7][8] |

Spectroscopic and Crystallographic Analysis

Verification of the compound's structure and purity is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. For ¹H NMR in a solvent like CDCl₃, the spectrum is expected to be simple due to the molecule's symmetry. Key signals would include a sharp singlet for the six protons of the two acetyl (CH₃) groups and another singlet for the four methylene (CH₂) protons of the piperazine ring.[9][10] In ¹³C NMR, three distinct signals are anticipated: one for the methyl carbons of the acetyl groups, one for the methylene carbons of the ring, and one for the carbonyl carbons (which may resolve into two closely spaced signals for the amide and acetyl carbonyls).[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations are expected. Typically, two distinct bands will be observed: one for the tertiary amide carbonyls within the ring and another for the acetyl carbonyls, usually found in the range of 1650-1750 cm⁻¹.[11]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed at an m/z corresponding to [M+H]⁺ (199.07) or [M+Na]⁺ (221.05).[9]

-

X-ray Crystallography : The definitive three-dimensional structure of this compound in the solid state has been determined.[5] The crystal structure confirms the conformation of the piperazine ring and the orientation of the N-acetyl substituents. The Cambridge Crystallographic Data Centre (CCDC) number for this structure is 799332.[5]

Part 2: Synthesis and Handling

The accessibility of this compound via a straightforward synthetic route from common starting materials is a key advantage for its use in research.

Synthetic Protocol: Acylation of Glycylglycine

The compound is readily prepared by the acylation and subsequent cyclization of the dipeptide glycylglycine using acetic anhydride.[7][8] The acetic anhydride serves as both the acylating agent and a dehydrating agent to facilitate the ring closure.

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycylglycine (1 part by weight, e.g., 80g) and acetic anhydride (1 part by weight, e.g., 80g).[7]

-

Reaction : Heat the mixture to 120 °C under reflux with continuous stirring.[7] The high temperature is necessary to overcome the activation energy for both the N-acetylation and the intramolecular cyclization-dehydration reaction.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled. The excess acetic anhydride can be carefully quenched or removed under reduced pressure. The resulting solid product is then isolated.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final white to off-white crystalline solid.

Caption: Synthesis of this compound from glycylglycine.

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound. It should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7][12] This prevents potential hydrolysis of the N-acetyl groups, which could occur in the presence of atmospheric moisture over time. Standard personal protective equipment should be worn, as the compound may cause skin and eye irritation.[7]

Part 3: Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile building block for constructing more complex and biologically relevant diketopiperazine derivatives.

Role as a Pro-Nucleophile in Condensation Reactions

The key to the synthetic utility of this molecule lies in the chemical nature of the protons on the carbons alpha to the ring carbonyls (C3 and C6 positions). The electron-withdrawing effects of both the adjacent ring amide and the N-acetyl group increase the acidity of these α-protons. This allows for their facile deprotonation by a suitable base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly aldehydes, in an aldol-type condensation reaction.[1] This reaction pathway is a powerful method for introducing diverse substituents onto the DKP scaffold, serving as a cornerstone for building combinatorial libraries of potential drug candidates.[1][13]

Experimental Workflow: Synthesis of 3,6-Diunsaturated Diketopiperazines

A prominent application of this compound is in the synthesis of 3,6-dibenzylidene-2,5-diketopiperazine derivatives, which have been investigated as potential anticancer agents.[1] The following is a generalized protocol adapted from established literature.

-

Reaction Setup : To a solution of this compound (1.0 equivalent) and a selected aldehyde (1.0 equivalent for the first substitution) in dry dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents).

-

First Condensation & Alkylation : If an N-alkylated product is desired, an alkylating agent like allyl bromide (2.5 equivalents) is added at this stage. The reaction is stirred at room temperature. The base facilitates the first aldol condensation and subsequent dehydration to form a mono-substituted product, as well as N-alkylation if an alkylating agent is present.

-

Second Condensation : A second aldehyde (2.0 equivalents), which can be the same as or different from the first, is then added to the reaction mixture.

-

Heating : The mixture is heated (e.g., to 95 °C) to promote the second condensation reaction at the other α-carbon position.

-

Work-up and Purification : After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by flash column chromatography on silica gel.

Caption: Pathway for synthesizing disubstituted DKPs from the core reagent.

The Diketopiperazine Scaffold in Drug Development

The syntheses enabled by this compound provide access to a class of compounds with immense therapeutic potential. The DKP scaffold is a common motif in natural products isolated from fungi, bacteria, and marine organisms.[2][4] These natural products and their synthetic analogs have been shown to possess a wide spectrum of biological activities:

-

Anticancer Activity : Many DKP derivatives, including those synthesized from this compound, exhibit potent cytotoxicity against various cancer cell lines.[1][14]

-

Antioxidant Activity : Novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against H₂O₂-induced oxidative injury.[9]

-

Antimicrobial and Antiviral Activity : The rigid DKP framework is effective at inhibiting microbial growth and viral replication.[15][16]

-

Neuroprotective Effects : Certain DKPs have been explored for their potential in treating neurodegenerative diseases.[14]

The ability to easily generate a library of diverse DKP derivatives using this compound as a starting point makes it an invaluable tool in the early stages of drug discovery and development.

Conclusion

This compound is more than a simple chemical compound; it is a strategic synthetic tool. Its straightforward synthesis, stability, and well-defined reactivity make it an ideal and cost-effective starting point for chemical exploration. By enabling access to the medicinally significant and structurally diverse class of 3,6-disubstituted diketopiperazines, it plays a crucial role in the ongoing search for novel therapeutic agents. For researchers in medicinal chemistry and drug development, mastering the use of this versatile building block opens a direct route to synthesizing libraries of compounds with high potential for biological activity, accelerating the discovery of new treatments for a range of human diseases.

References

-

ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from ChemBK.com. [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from alfachemch.com. [Link]

-

PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Retrieved from NIH.gov. [Link]

-

ResearchGate. (n.d.). A crystallographic and solid-state NMR study of 1,4-disubstituted 2,5-diketopiperazines. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from NIH.gov. [Link]

-

PubChem. (n.d.). 2,5-Piperazinedione. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

MDPI. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Retrieved from mdpi.com. [Link]

-

MDPI. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. Retrieved from mdpi.com. [Link]

-

OUCI. (n.d.). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Retrieved from ouci.dntb.gov.ua. [Link]

-

MDPI. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from mdpi.com. [Link]

-

Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from cambridge.org. [Link]

-

MDPI. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Retrieved from mdpi.com. [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from youtube.com. [Link]

-

Semantic Scholar. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved from semanticscholar.org. [Link]

-

OUCI. (n.d.). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR…. Retrieved from ouci.dntb.gov.ua. [Link]

-

ResearchGate. (n.d.). The synthesis of some N-acetylglycyl peptide derivatives. Retrieved from ResearchGate. [Link]

-

PubMed. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines | Semantic Scholar [semanticscholar.org]

- 4. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 3027-05-2 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR… [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR… [ouci.dntb.gov.ua]

An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2): A Versatile Scaffold in Synthetic and Medicinal Chemistry

This guide provides a comprehensive technical overview of 1,4-Diacetylpiperazine-2,5-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural characteristics, and its expanding role as a versatile scaffold in the creation of novel bioactive molecules.

Introduction: The Significance of the Diketopiperazine Core

This compound, also known as N,N'-diacetylglycine anhydride, belongs to the diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides that serve as "privileged structures" in medicinal chemistry due to their prevalence in natural products exhibiting a wide array of biological activities.[1] The rigid, nearly planar ring structure of the DKP core provides a conformationally constrained backbone, which is highly advantageous for designing molecules with specific biological targets.[1] This inherent stability, particularly against enzymatic degradation by proteases, makes DKPs an attractive framework for the development of peptide-based therapeutics.[1]

This compound, with its reactive acetyl groups, is a valuable starting material for the synthesis of a diverse library of derivatives, allowing for extensive exploration of structure-activity relationships.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 3027-05-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O₄ | [2] |

| Molecular Weight | 198.18 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 99-100 °C | [2] |

| Boiling Point | 424.4 ± 38.0 °C (Predicted) | [2] |

| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in hot water, ethanol, and acetic acid. | |

| Storage | Store in an inert atmosphere at room temperature. | [2] |

The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation.[3] The diketopiperazine ring typically adopts a flattened boat or chair conformation.[4]

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound is the acylation of glycylglycine (glycine anhydride) with acetic anhydride.[2] This straightforward reaction provides a reliable method for laboratory-scale production.

Experimental Protocol: Synthesis via Acylation

Materials:

-

Glycylglycine (piperazine-2,5-dione)

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend glycylglycine in an excess of acetic anhydride. A typical molar ratio is 1:5 (glycylglycine to acetic anhydride) to ensure complete acetylation and to serve as the reaction solvent.

-

Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-140 °C) with constant stirring.[2] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride is then removed under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the precipitation of pure this compound crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven to a constant weight.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Using acetic anhydride in excess serves a dual purpose: it acts as both the acetylating agent and the solvent, driving the reaction to completion.

-

Reflux Conditions: Heating under reflux provides the necessary activation energy for the acylation of the secondary amide nitrogens, which are less reactive than primary amines.

-

Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities, yielding a product of high purity.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is relatively simple due to the molecule's symmetry. A singlet is observed for the methylene protons (CH₂) of the piperazine ring, and another singlet for the methyl protons (CH₃) of the acetyl groups. The integration of these peaks will be in a 2:3 ratio, respectively. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the amide and acetyl groups, the methylene carbons of the ring, and the methyl carbons of the acetyl groups. |

| FTIR | The infrared spectrum will exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the amide and acetyl functionalities, typically in the range of 1650-1750 cm⁻¹. The absence of N-H stretching bands (around 3300 cm⁻¹) confirms the diacetylation. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.18 g/mol ). Fragmentation patterns can provide further structural confirmation. |

Chemical Reactivity and Derivatization: A Gateway to Bioactive Molecules

The true utility of this compound lies in its ability to serve as a versatile starting material for the synthesis of more complex and biologically active molecules. The acetyl groups can be selectively removed or transformed, and the methylene protons on the piperazine ring can be functionalized.

A significant application is in aldol condensation reactions. The methylene protons are activated by the adjacent carbonyl groups, allowing for condensation with various aldehydes to introduce substituents at the 3 and 6 positions of the diketopiperazine ring.[5]

Applications in Medicinal Chemistry and Drug Discovery

The diketopiperazine scaffold derived from this compound has been extensively explored for the development of novel therapeutic agents.

-

Anticancer Agents: Numerous studies have focused on synthesizing derivatives with cytotoxic activity against various cancer cell lines. By introducing different aromatic and heterocyclic moieties, researchers have developed compounds with promising anticancer potential.[6]

-

Antioxidants: Derivatives of this compound have been designed and evaluated for their ability to combat oxidative stress, which is implicated in a range of neurodegenerative diseases.[1] Some compounds have shown protective effects against H₂O₂-induced oxidative damage in cell-based assays.[1]

-

Anti-inflammatory and Analgesic Agents: The rigid DKP scaffold has been utilized to create molecules with anti-inflammatory and analgesic properties.[7]

-

Antiviral and Antimicrobial Agents: The broad biological activity of diketopiperazines extends to antiviral and antimicrobial effects, making this scaffold a promising starting point for the development of new anti-infective agents.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and highly versatile chemical building block. Its stable diketopiperazine core and reactive acetyl groups provide a robust platform for the synthesis of a wide range of derivatives. The demonstrated success in generating compounds with diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties, underscores its continued importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and therapeutic development endeavors.

References

-

Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. (2025). ResearchGate. [Link]

-

1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371. (n.d.). PubChem. [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). National Center for Biotechnology Information. [Link]

-

1,4-DIACETYL-PIPERAZINE-2,5-DIONE. (n.d.). ChemBK. [Link]

-

2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2021). MDPI. [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). MDPI. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie. [Link]

-

One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. (2004). ResearchGate. [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). ScienceDirect. [Link]

-

A general enantioselective route to the chamigrene natural product family. (n.d.). California Institute of Technology. [Link]

-

Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. (2007). ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). MDPI. [Link]

-

Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2021). RSC Publishing. [Link]

Sources

- 1. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,4-diacetyl-2,5-piperazinedione: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,4-diacetyl-2,5-piperazinedione, a key chemical entity in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and applications.

Introduction: The Significance of the Diketopiperazine Scaffold

The 2,5-diketopiperazine (DKP) core is a privileged scaffold in drug discovery, frequently appearing in natural products with diverse biological activities.[1] These cyclic dipeptides are known for their conformational rigidity and enhanced stability against enzymatic degradation compared to their linear counterparts.[2] 1,4-diacetyl-2,5-piperazinedione, as a fundamental derivative, serves as a versatile starting material for the synthesis of more complex and biologically active molecules. Its unique structural features and reactivity make it a valuable tool for medicinal chemists.

Physicochemical Properties of 1,4-diacetyl-2,5-piperazinedione

1,4-diacetyl-2,5-piperazinedione, also known by its IUPAC name 1,4-diacetylpiperazine-2,5-dione, is a white to light yellow crystalline solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | [4] |

| Molecular Weight | 198.18 g/mol | [4] |

| CAS Number | 3027-05-2 | [4] |

| Melting Point | 99-100 °C | [3] |

| LogP | -1.2498 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis of 1,4-diacetyl-2,5-piperazinedione

The most common and efficient method for the synthesis of 1,4-diacetyl-2,5-piperazinedione is the acetylation of 2,5-piperazinedione (glycine anhydride) with acetic anhydride.[5]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2,5-piperazinedione ring attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product. The reaction occurs at both nitrogen atoms of the piperazine ring.

Sources

An In-depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1,4-Diacetylpiperazine-2,5-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and its pivotal role as a foundational scaffold for the generation of diverse and biologically active molecules.

Nomenclature and Chemical Identity: Establishing a Common Language

In the landscape of chemical research, precise identification of a compound is paramount. This compound is known by several synonyms, which are crucial to recognize when surveying scientific literature and chemical supplier databases.

Systematic Name: this compound

Common Synonyms:

-

N,N'-Diacetylglycine Anhydride

-

1,4-Diacetyl-2,5-diketopiperazine

-

1,4-diacetyltetrahydro-2,5-pyrazinedione

-

N,N'-diacetyl-2,5-piperazinedione

CAS Number: 3027-05-2

The structural foundation of this molecule is a piperazine-2,5-dione ring, which is a six-membered heterocycle containing two nitrogen atoms and two ketone functionalities. The "1,4-diacetyl" prefix indicates the presence of two acetyl groups (CH₃CO-) attached to the nitrogen atoms at positions 1 and 4 of the ring. This diacetylation renders the amide protons of the parent piperazine-2,5-dione unavailable, significantly influencing the molecule's reactivity and solubility.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 99-104 °C |

| Density | ~1.375 g/cm³ |

| Solubility | Soluble in various organic solvents. |

| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N |

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is a critical first step for its subsequent use in medicinal chemistry research. The most common and efficient method involves the acylation of glycylglycine (the dipeptide of glycine) with acetic anhydride.

Synthesis Protocol: Acetylation of Glycylglycine

This protocol outlines a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Glycylglycine

-

Acetic anhydride

-

Ethyl acetate

-

Petroleum ether

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine glycylglycine and acetic anhydride. A typical molar ratio is approximately 1:2.5 to 1:3 (glycylglycine to acetic anhydride).

-

Heating and Reflux: Heat the mixture to 120°C with continuous stirring. Allow the reaction to reflux for approximately 4 hours. The glycylglycine will gradually dissolve as it reacts.

-

Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator. This will likely result in an oily residue.

-

Crystallization: Dissolve the resulting oily substance in a minimal amount of ethyl acetate. Slowly add petroleum ether to the solution while stirring to induce crystallization.

-

Filtration and Drying: Collect the crystalline product by filtration and wash with a small amount of cold petroleum ether. Dry the product under vacuum to obtain this compound as a white to off-white solid.

Causality of Experimental Choices:

-

Acetic Anhydride as Reagent and Solvent: The use of excess acetic anhydride serves as both the acylating agent and the reaction solvent, driving the reaction to completion.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the diacetylation and subsequent cyclization to form the piperazine-2,5-dione ring.

-

Crystallization for Purification: The crystallization step is a highly effective method for purifying the final product, removing any unreacted starting materials and byproducts.

The Role of this compound as a Synthetic Intermediate

While the intrinsic biological activity of this compound is not extensively documented in the scientific literature, its paramount importance lies in its role as a versatile starting material for the synthesis of a diverse array of biologically active piperazine-2,5-dione derivatives. The acetyl groups serve as activating groups, facilitating further chemical modifications.

Gateway to Bioactive Derivatives

The piperazine-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its rigid, cyclic dipeptide nature which allows for the precise spatial orientation of various substituents, leading to high-affinity interactions with biological targets. By using this compound as a starting point, researchers can introduce a wide range of chemical functionalities at the 3 and 6 positions of the ring, leading to the discovery of novel therapeutic agents.

The general synthetic strategy often involves an aldol condensation reaction between this compound and various aldehydes, followed by further modifications.

Caption: Synthetic utility of this compound.

Biological Activities of Derivatives and Therapeutic Potential

The true value of this compound is realized in the diverse biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where these compounds have shown promise.

Antioxidant and Neuroprotective Effects

Derivatives of 1,4-disubstituted piperazine-2,5-diones have been investigated for their potential to combat oxidative stress, a key pathological factor in neurodegenerative diseases.[1] One study demonstrated that certain derivatives can protect neuronal cells from hydrogen peroxide-induced oxidative damage.[1]

The proposed mechanism involves the modulation of the IL-6/Nrf2 signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation can lead to the expression of a battery of cytoprotective genes. The interplay with IL-6, a cytokine with both pro- and anti-inflammatory roles, suggests a complex and nuanced mechanism of action.

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound is a compound of significant interest not for its own direct biological effects, which remain largely unexplored, but for its invaluable role as a versatile and readily accessible building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the piperazine-2,5-dione core allow for the creation of large and diverse libraries of derivatives.

The broad spectrum of biological activities demonstrated by these derivatives, including antioxidant, anticancer, and antimicrobial properties, underscores the importance of the piperazine-2,5-dione scaffold in drug discovery. Future research will likely continue to leverage this compound as a starting point for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the direct biological effects of the parent compound could also reveal new and unexpected avenues for research.

References

- BenchChem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.

-

Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. (n.d.). OUCI. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). Molecules. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). Chemistry Proceedings. [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Marine Drugs. [Link]

-

Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. (1957). Journal of Biological Chemistry. [Link]

-

Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. (2024). Chemistry & Biodiversity. [Link]

-

Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives. (2016). European Journal of Medicinal Chemistry. [Link]

-

Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. II. Effects on macromolecular synthesis in cell culture and evidence for alkylating activity. (1976). Cancer Treatment Reports. [Link]

-

N-Acetylglycine Cation Tautomerization Enabled by the Peptide Bond. (2020). The Journal of Physical Chemistry A. [Link]

-

Effect of N,N-dimethylglycine supplementation in parturition feed for sows on metabolism, nutrient digestibility and reproductive performance. (2021). Journal of Animal Physiology and Animal Nutrition. [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. (2023). International Journal of Molecular Sciences. [Link]

-

Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. (2020). Applied and Environmental Microbiology. [Link]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of N-Acetylglycylglycine

Foreword: The Rationale for This Guide

In the landscape of peptide chemistry and drug development, the precise modification and characterization of biomolecules are paramount. Glycylglycine, the simplest dipeptide, serves as a fundamental building block. Its N-acetylated form, N-acetylglycylglycine, is not merely a derivative; it is a critical tool for controlling reactivity in peptide synthesis and a subject of study in its own right. This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the synthesis and a rigorous, multi-faceted approach to the characterization of N-acetylglycylglycine. We will explore the "why" behind each step, ensuring that the protocols described are not just followed, but understood, allowing for adaptation and troubleshooting. Every procedure herein is constructed as a self-validating system, where the analytical data from the characterization phase directly confirms the success and purity of the synthesis.

Note on Nomenclature: The term "diacetylated glycylglycine" can be ambiguous. While acetylation of both the N-terminal amine and the internal amide nitrogen is theoretically possible, it is chemically challenging and not the common product under standard conditions. This guide will focus on the synthesis and characterization of N-acetylglycylglycine , the product of acetylating the N-terminal amino group of glycylglycine. This is the most prevalent and synthetically relevant acetylated form.

Part 1: The Synthesis of N-Acetylglycylglycine – A Mechanistic Approach

The acetylation of glycylglycine is a classic example of nucleophilic acyl substitution. The core principle involves the reaction of the nucleophilic N-terminal amino group of the dipeptide with a suitable acetylating agent.

Causality in Experimental Design: Selecting the Right Tools

-

The Substrate: Glycylglycine: As our starting material, glycylglycine (H₂N-CH₂-CO-NH-CH₂-COOH) provides two key functional groups: a primary amine at the N-terminus and a carboxylic acid at the C-terminus. The N-terminal amine is the primary target for acetylation due to its higher nucleophilicity compared to the internal amide nitrogen.[1]

-

The Acetylating Agent: Acetic Anhydride: While other reagents like acetyl chloride could be used, acetic anhydride ((CH₃CO)₂O) is the superior choice for this application. Its reactivity is potent enough to drive the reaction to completion but moderate enough to avoid unwanted side reactions. A key advantage is that the byproduct, acetic acid, is water-soluble and easily removed during purification, unlike the corrosive hydrogen chloride gas generated from acetyl chloride.[2] The reaction is typically performed in an aqueous medium where the anhydride is added directly.[2]

The Reaction Unveiled: Mechanism of N-Acetylation

The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atom of the N-terminal amino group onto one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a stable leaving group, resulting in the formation of the new amide bond (the N-acetyl group) and a protonated amine. A base in the reaction mixture or the acetate byproduct itself can then deprotonate the amine, yielding the final N-acetylated product.

Caption: A logical workflow for the characterization of synthesized compounds.

Melting Point Determination

-

Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range. This technique provides a fast and reliable initial assessment of purity.

-

Procedure: A small sample of the dried product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.

-

Self-Validation: The experimentally determined melting point of the synthesized N-acetylglycylglycine should be compared to the literature value. A sharp melting range consistent with the literature confirms high purity.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."

-

Procedure: A spectrum of the solid sample is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The key validation lies in comparing the product spectrum to that of the starting material, glycylglycine. [3][4] * Appearance of Acetyl Group: Look for the characteristic C=O stretching vibration of the newly introduced N-acetyl amide (Amide I band) around 1640-1680 cm⁻¹.

-

Disappearance of Primary Amine: The N-H bending vibrations of the primary amine in glycylglycine (around 1600 cm⁻¹) will be replaced by the N-H bending of the secondary amide in the product (Amide II band, around 1550 cm⁻¹).

-

Persistence of Other Groups: The spectrum should retain the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (~1700 cm⁻¹), as well as the peptide bond's own Amide I and II bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It is arguably the most powerful tool for unambiguous structure elucidation.

-

Procedure: A small amount of the product is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation (¹H NMR): The spectrum of N-acetylglycylglycine is expected to show distinct signals that directly confirm the structure. [5] * Acetyl Protons: A sharp singlet peak at approximately 2.0 ppm, integrating to three protons (CH₃). This is the most definitive evidence of successful acetylation.

-

Methylene Protons: Two distinct signals for the two CH₂ groups, likely appearing as singlets or multiplets between 3.7 and 4.0 ppm, each integrating to two protons.

-

Amide Protons: Two N-H protons (one from the new acetyl group, one from the original peptide bond) which may appear as broad signals or triplets, depending on the solvent and coupling.

-

-

Data Interpretation (¹³C NMR): The ¹³C spectrum provides complementary evidence.

-

Acetyl Carbonyl: A signal around 170-175 ppm.

-

Peptide Carbonyl: A signal around 165-170 ppm.

-

Carboxylic Acid Carbonyl: A signal around 175-180 ppm.

-

Methylene Carbons: Two signals for the α-carbons around 40-50 ppm.

-

Acetyl Methyl Carbon: A signal around 20-25 ppm.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.

-

Procedure: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the mass spectrum is recorded.

-

Data Interpretation:

-

Molecular Ion Peak: The primary piece of evidence is the detection of the protonated molecular ion, [M+H]⁺. For N-acetylglycylglycine (C₆H₁₀N₂O₄), the expected monoisotopic mass is 174.0641 g/mol . Observing a peak at m/z 175.0719 in positive ion mode would strongly support the product's identity. [6] * Fragmentation: Fragmentation patterns (MS/MS) can further confirm the structure by showing the loss of characteristic fragments, such as water or parts of the acetylated glycine unit. [7]

-

Part 3: Data Synthesis and Final Validation

The true power of this analytical approach lies in the convergence of data. The information from each technique should be compiled and cross-validated to build an unassailable case for the product's identity and purity.

Table 1: Summary of Expected Analytical Data for N-Acetylglycylglycine

| Property | Technique | Expected Result | Causality/Significance |

| Physical Appearance | Visual Inspection | White crystalline solid | Consistent with pure organic acid/peptide |

| Melting Point | Capillary Method | 207-209 °C [8][9][10] | A sharp range indicates high purity |

| Molecular Formula | - | C₆H₁₀N₂O₄ | - |

| Molecular Weight | - | 174.15 g/mol | - |

| Key IR Absorptions | FTIR (cm⁻¹) | ~3300 (N-H), ~1700 (C=O acid), ~1650 (C=O amide) | Confirms presence of amide and acid groups |

| ¹H NMR Signals | ¹H NMR (ppm) | ~2.0 (s, 3H), ~3.8-4.0 (m, 4H) | Unambiguously shows acetyl CH₃ and backbone CH₂ |

| Molecular Ion | ESI-MS (m/z) | [M+H]⁺ = 175.0719 | Confirms the correct molecular formula and weight |

Caption: Chemical structure of N-acetylglycylglycine (C₆H₁₀N₂O₄).

References

- US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google P

-

supporting info - The Royal Society of Chemistry. [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. [Link]

-

One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO . BULLETIN OF CHEMICAL REACTION ENGINEERING AND CATALYSIS. [Link]

-

Introduction to Peptide Synthesis . Master Organic Chemistry. [Link]

-

SPPS Capping procedure . Aapptec Peptides. [Link]

-

Acetylglycine | C4H7NO3 . PubChem, NIH. [Link]

-

Glycylglycine | C4H8N2O3 . PubChem, NIH. [Link]

-

Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2) . Journal of Biological Chemistry, NIH. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Link]

- US4918222A - Process for synthesis of N-acetylglycine.

-

Acetylglycine . Organic Syntheses Procedure. [Link]

-

N-acetylglycine at BMRB . [Link]

-

Conformational Preferences of Isolated Glycylglycine (Gly-Gly) Investigated with IRMPD-VUV Action Spectroscopy and Advanced Computational Approaches . ResearchGate. [Link]

-

Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra . Biomedical Mass Spectrometry, PubMed. [Link]

-

One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine . Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Infrared Multiple-Photon Dissociation Spectroscopy of Cationized Glycine . [Link]

-

Conformational Preferences of Isolated Glycylglycine (Gly-Gly) Investigated with IRMPD-VUV Action Spectroscopy and Advanced Comp . The Journal of Physical Chemistry A. [Link]

-

Glycine, N-acetyl- . NIST WebBook. [Link]

- EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.

-

Video: Acetylation Reaction | Definition, Mechanism & Examples . Study.com. [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia . Proceedings of the Japan Academy, Series B, PubMed. [Link]

-

High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets . Methods in Molecular Biology, SpringerLink. [Link]

-

Acetylation Reaction | Definition, Mechanism & Examples - Lesson . Study.com. [Link]

-

FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer . ResearchGate. [Link]

-

The synthesis of some N-acetylglycyl peptide derivatives . ResearchGate. [Link]

-

Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Current Protocols in Human Genetics, PubMed. [Link]

-

Glycylglycine - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532) . Human Metabolome Database. [Link]

-

Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds . Journal of Agricultural and Food Chemistry, PubMed. [Link]

-

Characterization of cooperative effects in linear α-glycylglycine clusters . ResearchGate. [Link]

- CN101759767A - Method for synthesizing glycylglycine.

-

GLYCYLGLYCINE . Ataman Kimya. [Link]

-

N-Acetylglycine . CHEMICAL POINT. [Link]

Sources

- 1. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine, N-acetyl- [webbook.nist.gov]

- 7. Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylglycine(543-24-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 543-24-8 CAS MSDS (N-Acetylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

solubility of 1,4-Diacetylpiperazine-2,5-dione in common solvents

An In-depth Technical Guide: The Solubility of 1,4-Diacetylpiperazine-2,5-dione in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DAPDO), a key organic synthesis intermediate. Recognizing the scarcity of published quantitative solubility data for this compound, this document synthesizes theoretical principles, insights from analogous structures, and qualitative observations to construct a predictive solubility profile. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility, designed to empower researchers in drug development and chemical synthesis to generate reliable, application-specific data. By explaining the causality behind experimental design and emphasizing self-validating methodologies, this paper serves as both a reference and a practical workflow for characterizing this and similar cyclic dipeptide derivatives.

Introduction to this compound

This compound (CAS: 3027-05-2) is a derivative of piperazine-2,5-dione, the cyclic dipeptide formed from two glycine residues, also known as glycine anhydride.[1] The addition of acetyl groups to the amide nitrogens significantly alters the molecule's physicochemical properties, particularly its hydrogen bonding capabilities and, consequently, its solubility. It is commonly referred to as diacetylated glycylglycine and is synthesized via the acylation of glycylglycine with acetic anhydride.[2][3] Understanding its solubility is critical for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.[2][3] However, a notable gap exists in scientific literature, with no comprehensive database for the experimental solubility of many cyclic dipeptides currently available.[4] This guide aims to bridge that gap by providing a foundational understanding and a robust framework for its empirical determination.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | N,N'-Diacetylglycine anhydride, Diacetylated glycylglycine | ChemBK, Alfa Chemical[2][3] |

| CAS Number | 3027-05-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₀N₂O₄ | PubChem[5] |

| Molecular Weight | 198.18 g/mol | PubChem[5] |

| Physical Form | Solid, white to light yellow powder/crystal | Sigma-Aldrich, ChemBK[3] |

| Melting Point | 99-100 °C | ChemBK, Alfa Chemical[2][3] |

| Computed LogP | -1.25 to -1.4 | PubChem, ChemScene[5][6] |

| Topological Polar Surface Area (TPSA) | 74.76 Ų | ChemScene[6] |

| Hydrogen Bond Donors | 0 | ChemScene[6] |

| Hydrogen Bond Acceptors | 4 | ChemScene[6] |

Predicted Solubility Profile: A Mechanistic View

In the absence of extensive empirical data, a theoretical analysis of the molecular structure provides critical insights into its expected solubility behavior.

The Influence of Molecular Structure

The solubility of this compound is governed by a balance of polar and non-polar characteristics:

-

Polar Core: The central piperazine-2,5-dione ring contains four carbonyl groups, creating a high polar surface area (TPSA of 74.76 Ų).[6] These oxygen atoms act as hydrogen bond acceptors.

-

Absence of Hydrogen Bond Donors: Crucially, the acetylation of the amide nitrogens removes the N-H protons that would typically act as hydrogen bond donors. This severely limits its ability to integrate into the hydrogen-bonding network of protic solvents like water, suggesting low aqueous solubility.

-

Aprotic Dipolar Interactions: The molecule's polarity is primarily expressed through dipole-dipole interactions. This predicts favorable solubility in polar aprotic solvents like DMSO, DMF, and acetone, which can engage in these interactions without requiring hydrogen bond donation from the solute.

-

Low Lipophilicity: The computed LogP value of approximately -1.3 indicates a preference for a hydrophilic or polar environment over a non-polar, lipophilic one.[5][6] Therefore, solubility in non-polar solvents like toluene or hexane is expected to be very low.

Insights from Analogous Compounds

Studies on structurally related diketopiperazines (DKPs) provide valuable qualitative benchmarks. A study on aspartame-based DKPs, which also possess a rigid cyclic core, reported high solubility in DMSO but classified the compounds as insoluble in water, ethanol, THF, ethyl acetate, acetone, and toluene when tested at a concentration of 5 mg/mL (10 mg in 2 mL).[7] While not the identical molecule, this strong qualitative data point suggests a similar profile for this compound, with DMSO being a uniquely effective solvent. Furthermore, the use of ethyl acetate as an eluent in the chromatographic purification of similar compounds indicates at least partial solubility in this solvent.[8]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for assessing solubility is through empirical measurement. The following protocol describes a robust workflow based on the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9]

Principle of the Method

This method determines the saturation concentration of a solute in a solvent at a specific temperature. Excess solid compound is equilibrated with the solvent for a sufficient duration to ensure a true thermodynamic equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is measured analytically.

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (purity ≥97%)

-

HPLC-grade solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Toluene, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector (a variety of analytical methods for piperazine derivatives have been reported, often involving HPLC).[10][11]

Protocol:

-

Preparation: Add an excess amount of this compound (e.g., ~20 mg) to each labeled 2 mL vial. The amount must be sufficient to ensure solid remains after equilibrium is reached.

-

Expert Insight: Using a significant excess of solid ensures that the solution achieves true saturation, a cornerstone of thermodynamic measurement.

-

-

Solvent Addition: Accurately add 1.0 mL of a test solvent to each corresponding vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

Expert Insight: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating faster equilibration. A 24-hour minimum is a standard starting point for small molecules.

-

-

Phase Separation: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let undissolved solids sediment.

-

Sample Filtration (Critical Step): Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.

-

Trustworthiness: This filtration step is non-negotiable. It ensures that the sample for analysis is free of any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

-

-

Sample Dilution: Based on an estimated solubility, dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. For solvents like DMSO where high solubility is expected, a larger dilution factor will be required.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Express the final result in mg/mL or g/L.

Summary of Solubility Data

The following table summarizes the predicted qualitative solubility and provides a template for recording experimentally determined quantitative values.

Table 2: Solubility of this compound in Common Solvents at 25 °C

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Value (mg/mL) |

|---|---|---|---|